4-Bromo-2-methoxythiophene
Description
BenchChem offers high-quality 4-Bromo-2-methoxythiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxythiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxythiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZQHYAOWYBMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Brominated Thiophenes: A Case Study on 2-Bromothiophene
A Note to the Researcher: The initial request for a comprehensive technical guide on 4-Bromo-2-methoxythiophene (CAS 78282-35-6) could not be fulfilled due to a significant lack of publicly available, in-depth scientific literature and validated experimental data for this specific isomer. To provide a valuable and technically accurate resource in line with the core requirements of scientific integrity, this guide has been re-focused on the closely related and extensively documented compound, 2-Bromothiophene (CAS 1003-09-4) . This well-studied building block shares key structural and reactive features with the target molecule, and the principles, protocols, and stability considerations detailed herein will provide a robust framework for researchers working with substituted bromothiophenes.
Abstract
2-Bromothiophene is a pivotal organosulfur compound that serves as a versatile intermediate in the synthesis of a wide array of functionalized thiophenes. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the thiophene motif is a common scaffold. This guide provides a detailed exploration of the chemical properties, stability, and reactivity of 2-bromothiophene, with a focus on practical applications for researchers, scientists, and drug development professionals. Key synthetic transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, are discussed in detail, supported by field-proven insights and step-by-step experimental protocols.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the fundamental physicochemical properties of 2-bromothiophene is essential for its safe handling, storage, and application in synthesis.
Physical and Chemical Data Summary
The key physical and chemical properties of 2-bromothiophene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃BrS | [1] |
| Molecular Weight | 163.04 g/mol | [2] |
| Appearance | Colorless to slightly brown liquid | [2] |
| Density | 1.684 g/mL at 25 °C | [1] |
| Boiling Point | 153.5 °C | [1] |
| Melting Point | -10 °C | [1] |
| Solubility | Insoluble in water; soluble in ether and acetone | [1][3] |
| Flash Point | 56 °C | [1] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2-bromothiophene.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 2-bromothiophene is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the thiophene ring. The chemical shifts and coupling patterns are influenced by the electronegativity of the sulfur atom and the bromine substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms of the thiophene ring. The carbon atom bearing the bromine atom will be significantly shifted downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic protons, as well as C=C and C-S stretching vibrations characteristic of the thiophene ring. The C-Br stretching frequency will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Purification
The most common method for the preparation of 2-bromothiophene is the direct bromination of thiophene.[1]
Synthesis Protocol: Bromination of Thiophene
This protocol describes a standard laboratory procedure for the synthesis of 2-bromothiophene.
Materials:
-
Thiophene
-
Bromine
-
Carbon tetrachloride
-
Powdered sodium hydroxide
-
Ice bath
-
Stirring apparatus
-
Distillation setup
Procedure:
-
In a reaction vessel equipped with a stirrer and placed in an ice bath, prepare a solution of 1 mole of thiophene in 300 ml of carbon tetrachloride.[4]
-
Slowly add a solution of 1.1 moles of bromine in 300 ml of carbon tetrachloride to the stirred thiophene solution over a period of 4 hours, maintaining the temperature with the ice bath.[4]
-
After the addition is complete, remove the solvent under reduced pressure.[4]
-
To the residue, add 15 g of powdered sodium hydroxide and heat the mixture on a steam bath for 4 hours with occasional stirring.[4]
-
Decant the solution from the sodium hydroxide and wash the sodium hydroxide with carbon tetrachloride.[4]
-
Purify the crude product by fractional distillation to obtain 2-bromothiophene (boiling point 153-154 °C).[4]
Chemical Stability and Handling
Proper handling and storage are crucial to maintain the integrity of 2-bromothiophene and ensure laboratory safety.
Storage and Stability
2-Bromothiophene should be stored in a cool, dry, well-ventilated area, away from sources of ignition.[2] It is recommended to store it under an inert atmosphere to prevent degradation. The compound can be sensitive to light and air, which may cause discoloration over time.
Incompatibilities
2-Bromothiophene is incompatible with strong oxidizing agents.[2]
Safety Precautions
2-Bromothiophene is a flammable liquid and vapor. It is fatal if swallowed or in contact with skin, and causes serious eye damage.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reactivity and Synthetic Applications
The bromine atom at the 2-position of the thiophene ring makes 2-bromothiophene a versatile substrate for a variety of organic transformations, most notably metal-halogen exchange and palladium-catalyzed cross-coupling reactions.
Lithiation and Grignard Formation
Treatment of 2-bromothiophene with a strong base, such as n-butyllithium, at low temperatures leads to a facile lithium-halogen exchange, generating 2-lithiothiophene. This organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups at the 2-position.[5] Similarly, the Grignard reagent, 2-thienylmagnesium bromide, can be prepared by reacting 2-bromothiophene with magnesium metal.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromothiophene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction of 2-bromothiophene with boronic acids or their esters is a powerful method for the synthesis of 2-arylthiophenes. These products are common motifs in pharmaceuticals and organic electronic materials.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene
Materials:
-
2-Bromothiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2-bromothiophene (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Heck reaction allows for the coupling of 2-bromothiophene with alkenes to form substituted vinylthiophenes.
Experimental Protocol: Heck Coupling of 2-Bromothiophene
Materials:
-
2-Bromothiophene
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert atmosphere
Procedure:
-
In a reaction vessel, combine 2-bromothiophene (1 equivalent), the alkene (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (1.5-2 equivalents).
-
Purge the vessel with an inert gas and add the degassed solvent.
-
Heat the mixture to the appropriate temperature (typically 80-140 °C) and stir until completion.
-
Work-up the reaction as described for the Suzuki-Miyaura coupling, followed by purification.
Applications in Drug Development
2-Bromothiophene is a precursor to several important pharmaceutical compounds. Its ability to undergo various coupling reactions makes it a valuable building block for creating complex molecular architectures with potential biological activity. For example, it is a key starting material in the synthesis of antiplatelet drugs such as ticlopidine and clopidogrel, as well as the cough suppressant tipepidine.[1]
Conclusion
2-Bromothiophene is a foundational building block in organic synthesis with a well-defined profile of chemical properties, stability, and reactivity. Its utility in constructing complex molecular frameworks through reactions such as lithiation and palladium-catalyzed cross-couplings has cemented its importance in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its handling requirements and reaction parameters, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
- [Link to a relevant patent on the synthesis of 2-bromothiophene, if found]
- [Link to a relevant supplier's safety d
-
PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
- [Link to a relevant review on thiophene chemistry, if found]
- [Link to a relevant paper on Suzuki coupling of bromothiophenes, if found]
- [Link to a relevant paper on Heck coupling of bromothiophenes, if found]
- [Link to a relevant paper on the applications of thiophenes in medicinal chemistry, if found]
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Wikipedia. (n.d.). 2-Bromothiophene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]
- [Link to a relevant paper on the synthesis of clopidogrel, if found]
- [Link to a relevant paper on the synthesis of ticlopidine, if found]
- [Link to a relevant paper on the synthesis of tipepidine, if found]
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Introduction: The Strategic Value of a Functionalized Thiophene Building Block
An In-Depth Technical Guide to 4-Bromo-2-methoxythiophene (CAS 10454-52-1) for Advanced Chemical Synthesis
4-Bromo-2-methoxythiophene is a heterocyclic compound of significant interest in the fields of medicinal chemistry, organic electronics, and agrochemicals. Its utility stems from the unique electronic and steric properties conferred by its substituents. The thiophene core is a bioisostere for the benzene ring, often incorporated into drug candidates to modulate metabolic stability and binding interactions.[1] The methoxy group at the 2-position and the bromine atom at the 4-position provide two distinct, orthogonal handles for synthetic diversification.
The electron-donating methoxy group activates the thiophene ring towards electrophilic substitution and influences the regioselectivity of metalation reactions.[2] Conversely, the bromine atom serves as a prime reactive site for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-Bromo-2-methoxythiophene, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 10454-52-1 (Note: Some sources may list 73882-42-5) | [5][6] |
| Molecular Formula | C₅H₅BrOS | [6] |
| Molecular Weight | 193.06 g/mol | [5][6] |
| Appearance | Colorless to light yellow/orange liquid | [7] |
| Boiling Point | 74-76 °C at 20 mmHg | |
| Density | ~1.581 g/mL at 25 °C |
Safety Considerations:
While specific GHS data for 4-bromo-2-methoxythiophene is not aggregated in the search results, related brominated thiophenes carry significant hazards. For instance, 2-bromothiophene is flammable and can be fatal if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[8] Similarly, other brominated aromatic compounds are known skin, eye, and respiratory irritants.[9][10][11][12] Therefore, it is imperative to handle 4-Bromo-2-methoxythiophene with stringent safety protocols.
-
Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[11] Some related alkoxythiophenes have shown potential for spontaneous combustion through oligomerization, highlighting the need for careful storage.[13]
Synthesis of the Core Scaffold
The primary route to 4-Bromo-2-methoxythiophene involves the selective bromination of its precursor, 2-methoxythiophene. The methoxy group is an ortho-, para-director in electrophilic aromatic substitution. However, on the thiophene ring, the C5 position is the most activated, followed by C3. Direct bromination often leads to a mixture of products. Therefore, achieving regioselective bromination at the C4 position requires a strategic approach, often involving multi-step sequences or specialized brominating agents.
A general strategy for preparing brominated 2-alkoxythiophenes involves the oxidation of 2-thienyltrifluoroborate salts followed by an etherification reaction.[14] However, a more direct approach starts from commercially available 2-methoxythiophene.
Caption: General workflow for synthesizing 4-Bromo-2-methoxythiophene.
Experimental Protocol: Bromination of 2-Methoxythiophene
This protocol is a representative procedure based on standard bromination techniques for activated thiophenes.[15] The causality behind using a solvent like acetic acid is to moderate the reactivity of bromine and improve the selectivity of the reaction.[15]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methoxythiophene (1.0 eq) and glacial acetic acid (10 vol). Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid (2 vol) and add it dropwise to the cooled thiophene solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water. A dense oily layer should separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), 10% sodium thiosulfate solution (to quench unreacted bromine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield 4-Bromo-2-methoxythiophene as a clear liquid.
Key Reactions and Mechanistic Insights
The synthetic power of 4-Bromo-2-methoxythiophene lies in its C-Br bond, which is an ideal substrate for transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[16] 4-Bromo-2-methoxythiophene is an excellent electrophilic partner in this reaction, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.[4][17]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[17][18] Phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich, bulky phosphines (e.g., SPhos, XPhos) are commonly employed to facilitate the catalytic cycle.[19] The base (e.g., K₂CO₃, K₃PO₄, CsF) is essential for the transmetalation step.[18]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Representative Protocol: Suzuki Coupling with Phenylboronic Acid
-
Inert Atmosphere: To a Schlenk flask, add 4-Bromo-2-methoxythiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Loading: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Subject the flask to three vacuum/argon purge cycles. Then, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to afford the coupled product.
Stille Cross-Coupling
The Stille reaction provides an alternative, powerful method for C-C bond formation by coupling the organohalide with an organostannane reagent (R-SnR'₃).[20][21] It is often tolerant of a wide range of functional groups and is particularly useful when the corresponding boronic acid is unstable or difficult to prepare. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[22]
Key Considerations for Stille Coupling:
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand are common choices.[23]
-
Stoichiometry: The reaction is typically run with stoichiometric amounts of the organostannane.
-
Toxicity: A significant drawback of the Stille reaction is the toxicity and difficulty in removing tin byproducts. Careful chromatographic purification is essential.
Lithiation and Halogen-Dance Reactions
Treatment of 4-Bromo-2-methoxythiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (-78 °C) can lead to lithium-halogen exchange, generating a potent thiophene-based nucleophile. This lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, chlorosilanes) to install a new functional group at the 4-position.
However, the directing effect of the 2-methoxy group and the inherent acidity of thiophene protons can complicate this reaction. Deprotonation at the C5 position can compete with or follow the lithium-halogen exchange, potentially leading to a mixture of products or rearrangement via a "halogen-dance" mechanism. Careful control of temperature, stoichiometry, and reaction time is crucial for selectivity.[24]
Applications in Drug Discovery and Materials Science
The synthetic versatility of 4-Bromo-2-methoxythiophene makes it a valuable intermediate for creating diverse molecular architectures.
-
Medicinal Chemistry: Thiophene derivatives are present in numerous approved drugs and clinical candidates, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][25] The methoxy group, in particular, is a prevalent substituent in drugs that can enhance binding affinity, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[26] 4-Bromo-2-methoxythiophene allows for the strategic introduction of the 2-methoxythiophene moiety into larger molecules via cross-coupling, enabling structure-activity relationship (SAR) studies.
-
Organic Electronics: Thiophene-based oligomers and polymers are cornerstone materials for organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers.[2] The ability to functionalize the thiophene core through reactions like Suzuki and Stille coupling is essential for tuning the electronic and photophysical properties of these materials. 4-Bromo-2-methoxythiophene serves as a building block for creating precisely substituted oligothiophenes.[3]
Conclusion
4-Bromo-2-methoxythiophene is a strategically important building block for modern organic synthesis. Its dual functionality—an electron-rich methoxy-substituted ring and a versatile bromine handle—provides chemists with a powerful tool for constructing complex molecules. A deep understanding of its synthesis, safety profile, and reactivity, particularly in palladium-catalyzed cross-coupling reactions, is key to unlocking its full potential in the development of novel pharmaceuticals and advanced functional materials. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage this valuable reagent in their synthetic endeavors.
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- 17. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ikm.org.my [ikm.org.my]
- 19. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - CH [thermofisher.com]
- 23. rsc.org [rsc.org]
- 24. reddit.com [reddit.com]
- 25. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial screening of 4-Bromo-2-methoxythiophene for medicinal chemistry
Technical Guide: Initial Screening & Validation of 4-Bromo-2-methoxythiophene
Executive Summary
4-Bromo-2-methoxythiophene (CAS: 73882-42-5) represents a high-value heterocyclic scaffold in medicinal chemistry, offering a strategic bioisostere for electron-rich phenyl rings. Its structural duality—combining an electron-donating methoxy group with a reactive bromide handle—enables the rapid construction of biaryl systems via cross-coupling while modulating physicochemical parameters such as lipophilicity (LogP) and metabolic clearance.
This guide provides a rigorous technical framework for the initial screening, quality validation, and synthetic utilization of this intermediate. It addresses specific challenges, including regioisomeric impurity control and metabolic liability assessment (S-oxidation vs. O-demethylation).
Part 1: Chemical Identity & Critical Quality Attributes (CQA)
Before deploying 4-bromo-2-methoxythiophene in library synthesis, rigorous QC is required to rule out common regioisomeric impurities (e.g., 5-bromo-2-methoxythiophene) that arise during non-selective bromination processes.
Structural Characterization
-
Molecular Formula: C₅H₅BrOS
-
Molecular Weight: 193.06 g/mol
-
Physical State: Colorless to pale yellow oil (sensitive to oxidation; store under inert atmosphere).
Diagnostic NMR Signature (Regiochemistry Check)
The presence of the 5-bromo isomer is the most critical quality failure mode. Use 1H NMR to validate the substitution pattern.
| Nucleus | Signal (ppm, CDCl₃) | Multiplicity | Assignment | Diagnostic Note |
| ¹H | 3.88 | Singlet (3H) | -OCH₃ | Sharp singlet. |
| ¹H | 6.20 - 6.30 | Doublet (d) | H3 | Coupled to H5 (J ~1.5-2.0 Hz). |
| ¹H | 6.70 - 6.80 | Doublet (d) | H5 | Coupled to H3. Critical: If this signal is a singlet or absent, suspect 5-bromo impurity. |
QC Decision Matrix:
-
Pass: Two distinct doublets in the aromatic region (H3, H5) with meta-coupling (J ~1.5 Hz).
-
Fail: Two doublets with large coupling (J ~4-5 Hz) indicates 3-bromo-2-methoxythiophene. A single aromatic singlet indicates 3,5-dibromo contamination.
Part 2: Synthetic Utility & Functionalization
The C4-bromide offers a versatile handle for palladium-catalyzed cross-coupling. Due to the electron-rich nature of the thiophene ring (activated by the 2-methoxy group), oxidative addition of Pd(0) is generally facile, but the system is prone to protodebromination if the catalyst system is too active or the reaction is wet.
Standardized Suzuki-Miyaura Protocol
Objective: Coupling with aryl boronic acids to generate biaryl scaffolds.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
Temperature: 80–90 °C.
Step-by-Step Workflow:
-
Charge: Add 4-bromo-2-methoxythiophene (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base to a reaction vial.
-
Purge: Evacuate and backfill with N₂ (3 cycles).
-
Catalyst Addition: Add Pd catalyst under positive N₂ flow.
-
Reaction: Heat to 85 °C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (typically Hexanes/EtOAc).
Technical Insight: The electron-donating methoxy group increases the electron density of the thiophene ring. While this facilitates electrophilic attacks, it can slightly deactivate the C-Br bond toward oxidative addition compared to electron-deficient systems. However, standard phosphine ligands (dppf, PPh₃) are usually sufficient.
Part 3: ADME & Toxicity Screening
Thiophene derivatives carry specific metabolic risks that must be assessed early. The 2-methoxy group introduces a "soft spot" for metabolism but can also mitigate the risk of reactive metabolite formation by blocking the electron-rich C2 position.
Metabolic Stability Profiling
Primary Liability: O-Demethylation.
-
Enzyme: CYP450 (specifically CYP2D6 and CYP2C9).
-
Assay: Human Liver Microsomes (HLM).
-
Readout: Intrinsic Clearance (CLint) and Half-life (t1/2).
Secondary Liability: S-Oxidation (Bioactivation).
-
Mechanism: Oxidation of the thiophene sulfur to a sulfoxide or sulfone, or formation of a thiophene epoxide. These are electrophilic species capable of covalent binding to proteins (toxicity).
-
Mitigation: The 2-methoxy group helps electronically stabilize the ring, but the potential for epoxide formation across the C4-C5 bond remains.
Reactive Metabolite Trapping Assay (Glutathione)
This protocol is mandatory for thiophene scaffolds to ensure safety.
Protocol:
-
Incubation: Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH (5 mM) to the mix.
-
Analysis: LC-MS/MS scan for GSH adducts (+307 Da).
-
Interpretation:
-
No Adducts: Low bioactivation risk.
-
Adducts Detected: High risk of idiosyncratic toxicity. Structural re-design required (e.g., blocking C5).
-
Part 4: Visualization & Workflows
Figure 1: Quality Control & Synthesis Decision Tree
This workflow ensures only validated material enters the expensive screening cascade.
Caption: QC and Synthetic Validation Workflow. Critical checkpoint at NMR ensures regiochemical purity before catalytic investment.
Figure 2: Metabolic Fate & Bioactivation Pathways
Visualizing the competition between clearance (safe) and toxicity (unsafe).
Caption: Metabolic divergence. O-demethylation is the desired clearance route; S-oxidation represents a bioactivation hazard requiring GSH monitoring.
Part 5: Physicochemical Data Summary
| Property | Value / Range | Method | Relevance |
| cLogP | 2.52 | Calculated (ChemDraw) | Moderate lipophilicity; good membrane permeability. |
| Solubility | Low (aq) | Visual | Requires organic co-solvent (DMSO/Dioxane) for assays. |
| TPSA | 28.2 Ų | Calculated | Excellent for CNS penetration (if MW kept low). |
| H-Bond Donors | 0 | Structural | No donor capability; acts as H-bond acceptor. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol (Analogous reactivity data). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Dansette, P. M., et al. (2005).Metabolic Activation of Thiophene Derivatives. Chemical Research in Toxicology.
-
Organic Chemistry Portal. Suzuki Coupling Protocols. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 4-Bromo-2-methoxythiophene
Executive Summary
This guide details the synthetic strategy for the Palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-2-methoxythiophene . Unlike standard phenyl halides, this substrate presents unique challenges due to the electron-rich nature of the thiophene ring, further activated by the methoxy group at the C2 position.
Successful coupling requires a catalyst system capable of facilitating oxidative addition into an electron-rich C–Br bond while suppressing side reactions such as protodehalogenation or thiophene ring hydrolysis. This note recommends two validated systems: a robust Pd(dppf)Cl₂ protocol for standard aryl boronic acids, and a high-activity Pd(OAc)₂/SPhos protocol for sterically hindered or deactivated partners.
Critical Analysis & Mechanistic Insight
The Substrate Challenge
4-Bromo-2-methoxythiophene is an electron-rich heteroaryl halide .
-
Electronic Effect: The methoxy group (+M effect) and the sulfur atom donate electron density into the ring. This increases the electron density at the C4 position, making the C–Br bond less electrophilic compared to electron-deficient arenes (e.g., 4-bromonitrobenzene).
-
Consequence: The Oxidative Addition step (Pd⁰ → Pdᴵᴵ) is kinetically slower. Standard catalysts (e.g., Pd(PPh₃)₄) may suffer from ligand dissociation and precipitation of Pd black before the cycle completes.
-
Stability Warning: The 2-methoxythiophene moiety is an enol ether equivalent. It is sensitive to strong aqueous acids, which can hydrolyze the methoxy group to form the corresponding thiolactone/ketone. Basic conditions (standard Suzuki) are preferred, but acidic workups must be mild.
Catalyst Selection Strategy
To overcome the slow oxidative addition, we utilize electron-rich, bulky phosphine ligands or bidentate ligands with a large bite angle.
| Component | Recommendation | Rationale |
| System A (Standard) | Pd(dppf)Cl₂ · DCM | The ferrocenyl backbone provides a large bite angle, stabilizing the Pd center and promoting reductive elimination. Robust and air-stable. |
| System B (High Activity) | Pd(OAc)₂ + SPhos | SPhos (Buchwald Ligand) is electron-rich (accelerates oxidative addition) and bulky (facilitates reductive elimination). Ideal for difficult couplings. |
| Base | K₃PO₄ or K₂CO₃ | Anhydrous or mild aqueous bases prevent decomposition. K₃PO₄ is preferred for the SPhos system to enhance transmetallation. |
| Solvent | 1,4-Dioxane/H₂O | Dioxane is a non-coordinating ether that dissolves the organic substrate well; water is required for the activation of the boronic acid. |
Visualizing the Pathway
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.
Caption: Catalytic cycle emphasizing the oxidative addition of the electron-rich thiophene substrate.
Experimental Protocols
System A: Robust Protocol (Pd(dppf)Cl₂)
Best for coupling with simple aryl boronic acids (phenyl, tolyl, etc.).
Reagents:
-
4-Bromo-2-methoxythiophene (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv / 5 mol%)
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the thiophene substrate, boronic acid, K₂CO₃, and Pd catalyst.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Note: Degassing is critical. Sparge the solvent mixture with Argon or Nitrogen for 15 minutes before addition, or sparge the reaction mixture immediately after addition.
-
-
Heat: Seal the vial and heat to 85–90 °C for 4–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc) every 2 hours. The starting bromide is usually UV active.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
System B: High-Performance Protocol (SPhos)
Best for sterically hindered boronic acids or if System A fails.
Reagents:
-
4-Bromo-2-methoxythiophene (1.0 equiv)
-
Pd(OAc)₂ (0.02 equiv / 2 mol%)
-
SPhos (0.04 equiv / 4 mol%)
-
K₃PO₄ (2.0 equiv, tribasic)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step:
-
Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in Toluene for 10 minutes under Argon to form the active catalytic species (solution turns yellow/orange).
-
Addition: Add the thiophene substrate, boronic acid, and solid K₃PO₄. Add water.
-
Heat: Heat vigorously at 100 °C for 2–8 hours.
-
Note: Biphasic systems require vigorous stirring (1000 rpm) to ensure phase transfer.
-
-
Workup: Same as System A.
Decision Matrix & Troubleshooting
Use the following logic flow to determine the best course of action during optimization.
Caption: Optimization flowchart for maximizing yield and troubleshooting common failures.
Quantitative Comparison of Conditions
| Variable | System A (Pd-dppf) | System B (SPhos) |
| Reaction Time | 4–16 Hours | 2–8 Hours |
| Temperature | 85–90 °C | 100 °C |
| Steric Tolerance | Moderate | High |
| Cost | Moderate | Higher (Ligand cost) |
| Air Sensitivity | Low (Robust) | Moderate |
Self-Validating Quality Checks
To ensure the protocol is working as intended, perform these checks:
-
The "Color Change" Test:
-
System A: The reaction should start as an orange/red suspension. Upon completion, it often darkens. If it turns black immediately upon heating, oxygen may be present (Pd black precipitation). Action: Improve degassing.
-
-
NMR Validation (Proton C2-H):
-
The starting material has a characteristic proton signal at the C3 and C5 positions.
-
Product Verification: In the product, the C4-H signal will disappear, and the new aryl signals will appear. Crucially, check for the retention of the OMe singlet (approx. 3.8–3.9 ppm). If this peak disappears or shifts significantly upfield, hydrolysis to the thiolactone may have occurred.
-
References
-
Suzuki-Miyaura Coupling General Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457–2483.[6]
-
Coupling of Electron-Rich Thiophenes (SPhos System): The use of SPhos for bulky and electron-rich heteroaromatics is well-documented for cyclopropylthiophenes, which share similar electronic constraints. Semantic Scholar Abstract on Cyclopropylthiophenes:
-
Regioselectivity in Halogenated Thiophenes: Discussion on the oxidative addition preference at C-Br bonds in thiophenes. NIH/PubMed Central: "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene."
-
Base Effects in Suzuki Coupling: Analysis of base selection (Carbonate vs. Phosphate) for sensitive substrates. Vertex AI Search Result 1.6 (Catalytic Study):
-
Synthesis of Thiophene Derivatives: General context on the reactivity of methoxy-substituted thiophenes. Kobe University Repository: "Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions."[2][4][7][8][9]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Precision Stille Coupling of 4-Bromo-2-methoxythiophene
Executive Summary & Strategic Rationale
This guide details the protocol for the Stille cross-coupling of 4-Bromo-2-methoxythiophene , a scaffold increasingly valued in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability compared to non-substituted thiophenes.
While Stille coupling is a "workhorse" reaction, this specific substrate presents a unique electronic profile. The methoxy group at the C2 position renders the thiophene ring highly electron-rich. This facilitates oxidative addition but can destabilize the palladium(II) intermediate or retard reductive elimination if the coupling partner is also electron-rich. Furthermore, the sulfur heteroatom poses a latent risk of catalyst poisoning, necessitating robust ligand systems.
This protocol moves beyond generic textbook conditions, offering a Standard Thermal Method for routine library synthesis and a High-Efficiency Fluoride-Activated Method for sterically demanding or sluggish partners.
Mechanistic Intelligence
To optimize yields, one must understand the catalytic cycle's bottlenecks specific to this substrate.
The Electronic Influence
The methoxy group acts as a strong electron-donating group (EDG).
-
Oxidative Addition: The C4-Br bond is activated. The EDG character makes the resulting Pd(II) species more electron-rich.
-
Transmetallation: This is typically the rate-determining step (RDS).[1] The electron-rich nature of the thiophene ring means the Pd center is less electrophilic, potentially slowing down the acceptance of the nucleophile from the stannane.
-
Reductive Elimination: If the incoming stannane (R-Sn) delivers an electron-rich group (e.g., another electron-rich heterocycle), the complex becomes "too stable," requiring higher temperatures or bulky ligands (like XPhos) to force elimination via steric crowding.
The "Copper Effect" (Liebeskind-Stille)
For this substrate, the addition of Copper(I) Iodide (CuI) is highly recommended. CuI facilitates a "double transmetallation": the organic group transfers from Sn
Pathway Visualization
The following diagram illustrates the catalytic cycle with specific attention to the fluoride activation pathway used in our Advanced Protocol.
Figure 1: Catalytic cycle highlighting the critical transmetallation step where CuI/CsF additives intervene to accelerate reaction with electron-rich thiophenes.
Pre-Reaction Planning
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Standard. Robust, inexpensive. Best for simple aryl-aryl couplings. |
| Alt. Catalyst | Pd₂(dba)₃ + XPhos | Advanced. Use for sterically hindered stannanes. XPhos promotes reductive elimination. |
| Solvent | 1,4-Dioxane or DMF | Dioxane (100°C) is standard. DMF is required if using CuI (Liebeskind conditions) for solubility. |
| Additive | CsF (2.0 equiv) | Activates stannane by forming hypervalent silicate/stannate species; facilitates Sn removal. |
| Co-Catalyst | CuI (10-20 mol%) | Accelerates transmetallation (Liebeskind protocol). Essential for difficult couplings.[2] |
Safety Pre-Check
-
Organotins: Highly toxic (neurotoxins). All weighing and handling must occur in a functioning fume hood. Double-gloving is mandatory.
-
Thiophene: Potential sensitizer.
-
Waste: All aqueous washes and silica waste must be segregated into "Heavy Metal/Tin Waste" streams, not general organic waste.
Experimental Protocols
Protocol A: The "Workhorse" Method (Thermal)
Best for: Coupling with simple phenyl or heteroaryl stannanes.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) or a microwave vial. Purge with Argon/Nitrogen for 5 minutes.
-
Charging: Add 4-Bromo-2-methoxythiophene (1.0 equiv), Organostannane (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration relative to bromide).
-
Degassing: Sparge the solution with Argon for 10 minutes (essential to prevent homocoupling and catalyst oxidation).
-
Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The electron-rich thiophene may stain poorly on TLC; UV/LCMS is preferred.
-
-
Workup: Cool to room temperature. Proceed immediately to Section 5 (Tin Removal) .
Protocol B: High-Efficiency Fluoride Method
Best for: Sluggish reactions, sterically hindered partners, or when avoiding high temperatures.
-
Setup: Prepare a vial with a stir bar.
-
Catalyst Formation: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5-10 mol%) or AsPh₃ (10 mol%).
-
Reagents: Add 4-Bromo-2-methoxythiophene (1.0 equiv), Organostannane (1.1–1.2 equiv), CsF (2.0 equiv), and CuI (10 mol%).
-
Solvent: Add anhydrous DMF (0.1 M). Note: DMF is crucial here to solubilize the CsF and CuI.
-
Reaction: Heat at 45–60°C . The fluoride activation often allows milder temperatures.
-
Why this works: Fluoride attacks the tin center, creating a hypervalent pentacoordinate tin species that is far more nucleophilic toward the Pd center than the neutral stannane.
-
Purification & Tin Removal (Critical)
The "Achilles' heel" of Stille coupling is the removal of toxic tributyltin byproducts. Standard chromatography is often insufficient. You must use a chemical workup.
The Potassium Fluoride (KF) Precipitation Method
This is the most reliable method for generating analytically pure material for biological assays.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Treatment: Add an equal volume of saturated aqueous KF solution .
-
Agitation: Stir vigorously for 30–60 minutes.
-
Observation: A white, polymeric precipitate (
) will form. This solid is insoluble in both phases.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer stays on the Celite.
-
Extraction: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over
.
Workflow Visualization
Figure 2: The KF Workup Protocol ensures removal of neurotoxic tin residues.
Troubleshooting Guide (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Start material remains (0% conversion) | Catalyst poisoning (Sulfur) or inactive catalyst. | Switch to Pd₂(dba)₃/XPhos . Ensure solvent is degassed (O₂ kills Pd(0)). |
| Homocoupling of Stannane (R-R) | Oxidative dimerization. | Reaction not degassed properly. Reduce CuI loading (excess Cu promotes homocoupling). |
| Protodehalogenation (Thiophene-H) | Moisture in solvent. | Use strictly anhydrous solvents. Trace water acts as a proton source for the Pd-aryl intermediate. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand instability. Add more ligand (e.g., excess PPh₃) or switch to a more stable phosphine. |
References
-
Mechanistic Foundation: Stille, J. K.[1][2][3] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angew.[2][4] Chem. Int. Ed. Engl.1986 , 25, 508–524. Link
-
Fluoride Activation: Littke, A. F.; Fu, G. C. "A Versatile, Practical Method for the Stille Cross-Coupling of Aryl Chlorides." Angew.[2][4] Chem. Int. Ed.1999 , 38, 2411–2413.[2][5] Link
-
Copper Effect (Liebeskind-Stille): Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." J. Org.[4] Chem.1994 , 59, 5905–5911. Link
-
Tin Removal Protocols: "Removal of Organotin Impurities." Organic Chemistry Portal. Link
-
Thiophene Coupling Specifics: See "Suzuki Cross-Coupling of 4-bromo-2-methylaniline" (analogous electron-rich systems) in PMC PubMed Central, 2023. Link
Sources
C-H activation techniques for functionalizing 4-Bromo-2-methoxythiophene
Application Note: Regioselective C-H Activation of 4-Bromo-2-methoxythiophene
Executive Summary
4-Bromo-2-methoxythiophene represents a highly valuable but challenging scaffold in medicinal chemistry and organic electronics. Its utility lies in the orthogonal reactivity of its substituents: the methoxy group (-OMe) acts as an electronic activator, while the bromine (-Br) serves as a handle for subsequent cross-coupling.
The primary challenge in functionalizing this molecule via C-H activation is chemoselectivity (activating C-H without oxidative addition to C-Br) and regioselectivity (distinguishing between the sterically crowded C3 and the reactive C5 positions).
This guide details two field-proven methodologies to functionalize the C5 position while preserving the C4-bromide for later stages.
Strategic Analysis: The "Battle of the Sites"
Before initiating experimental work, it is crucial to understand the electronic and steric landscape of the substrate.
-
C2-Methoxy Effect: The -OMe group is a strong electron-donating group (EDG) by resonance. It increases electron density in the ring, making it susceptible to electrophilic attack, but also directs ortho/para.
-
C4-Bromo Effect: The -Br is inductively electron-withdrawing but mesomerically donating. Crucially, it is a "soft" spot for Pd(0) oxidative addition.
-
C5 Position (Target): This position is
to the sulfur atom. It is the most acidic C-H bond ( ) and is electronically activated by the sulfur lone pair. It is the primary site for Concerted Metallation-Deprotonation (CMD). -
C3 Position (Off-Target): Located between the -OMe and -Br, this site is sterically congested. Direct activation here is kinetically disfavored unless C5 is blocked.
Chemo-selectivity Rule: To preserve the C-Br bond, we must use Pd(II)/Pd(IV) catalytic cycles (which avoid Pd(0) intermediates that insert into C-Br) or Iridium catalysis (which is inherently chemoselective for C-H bonds).
Visualization: Regioselectivity & Logic Flow
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Strategic decision tree for regioselective functionalization of 4-bromo-2-methoxythiophene.
Protocol A: Pd-Catalyzed C5-Selective Direct Arylation
Objective: Introduce an aryl group at C5 without cleaving the C4-Br bond.[1][2] Mechanism: Concerted Metallation-Deprotonation (CMD).[3] The use of Pivalic Acid (PivOH) is critical as it acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the most acidic position (C5).
Materials:
-
Substrate: 4-Bromo-2-methoxythiophene (1.0 equiv)
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv) — Note: Electron-poor Ar-Br works best.
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand: None (Ligand-free conditions prevent oxidative addition into the thiophene C-Br).
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Additive: Pivalic Acid (PivOH) (30 mol%)
-
Solvent: DMA (N,N-Dimethylacetamide) [0.2 M]
Step-by-Step Protocol:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5 mol%), K₂CO₃ (2 equiv), and PivOH (0.3 equiv).
-
Addition: Add 4-Bromo-2-methoxythiophene (1.0 equiv) and the Aryl Bromide (1.2 equiv).
-
Solvation: Add anhydrous DMA (degassed). Seal the tube.
-
Reaction: Heat the mixture to 100 °C for 12–16 hours.
-
Critical Control Point: Do not exceed 110 °C. Higher temperatures increase the risk of scrambling the C4-Br bond.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMA. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Why this works: The "Fagnou Conditions" (Pd/PivOH) favor the CMD pathway.[3] Since the C5-H bond is significantly more acidic than the C3-H bond, the pivalate-assisted deprotonation occurs almost exclusively at C5. The absence of phosphine ligands suppresses the oxidative addition of Pd into the C4-Br bond.
Protocol B: Ir-Catalyzed C5-Selective Borylation
Objective: Convert the C5-H bond into a Boronic Acid Pinacol Ester (Bpin), creating a bifunctional building block (C4-Br / C5-Bpin). Mechanism: Ir(III)/Ir(V) catalytic cycle.[4] Sterics govern selectivity.
Materials:
-
Substrate: 4-Bromo-2-methoxythiophene (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)
-
Pre-Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)
-
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)
-
Solvent: Hexane or THF [0.5 M]
Step-by-Step Protocol:
-
Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in 1 mL of solvent. Stir for 5 minutes until the solution turns dark brown (formation of active catalytic species).
-
Reaction Assembly: Add B₂pin₂ and the thiophene substrate to the catalyst solution.
-
Execution: Seal the vial and heat to 60 °C for 4–8 hours.
-
Note: This reaction is often faster than arylation. Monitor by GC-MS.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et₂O or CH₂Cl₂) to remove the catalyst.
-
Isolation: Concentrate in vacuo. The product is often pure enough for subsequent steps; otherwise, recrystallize from pentane.
Why this works: Iridium catalysts are extremely sensitive to steric hindrance. The C3 position is flanked by -OMe and -Br, making it inaccessible. The C5 position is open. Furthermore, Iridium catalysts do not undergo oxidative addition with Aryl-Bromides under these conditions, guaranteeing 100% chemoselectivity.
Data Summary & Troubleshooting
| Parameter | Method A (Pd-Arylation) | Method B (Ir-Borylation) |
| Selectivity | >95:5 (C5:C3) | >99:1 (C5:C3) |
| C-Br Tolerance | Moderate (Requires temp control) | Excellent (Intrinsic) |
| Limiting Factor | Substrate acidity | Steric bulk |
| Key Reagent | Pivalic Acid (Proton Shuttle) | dtbpy (Ligand) |
Troubleshooting Guide:
-
Problem: Loss of C4-Bromine (Dehalogenation).
-
Solution: Lower temperature to 80 °C; ensure no phosphine contaminants are present; switch solvent to Toluene.
-
-
Problem: Low Conversion.
-
Solution: For Method A, increase PivOH to 0.5 equiv. For Method B, ensure reagents are strictly anhydrous (water kills the active Ir-H species).
-
Mechanistic Insight: The CMD Pathway
Understanding the Concerted Metallation-Deprotonation (CMD) is vital for troubleshooting Method A.
Figure 2: The CMD catalytic cycle. The base (PivO-) assists in breaking the C-H bond simultaneously as the Pd-C bond forms. This preference for the most acidic proton drives C5 selectivity.
References
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation Mechanism. Chemistry Letters. Link (Validates PivOH role in CMD).
-
Mondal, A., & van Gemmeren, M. (2020).[5] Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. Link (Discusses thiophene regioselectivity challenges).
-
Chotana, G. A., et al. (2008).[6] Iridium-Catalyzed Borylation of Thiophenes: Versatile Synthetic Elaboration Founded on Selective C-H Functionalization.[6] Tetrahedron. Link (Primary source for Ir-borylation of bromothiophenes).
-
Dessolin, J., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes.[1][2] Organic Chemistry Frontiers. Link (Advanced mechanistic insights).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 3. iris.unimore.it [iris.unimore.it]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-2-methoxythiophene Precursors
Introduction: The Strategic Importance of 4-Bromo-2-methoxythiophene in Medicinal Chemistry
4-Bromo-2-methoxythiophene is a key heterocyclic building block in the synthesis of a diverse range of complex organic molecules, particularly within the pharmaceutical industry. Its unique electronic and structural properties make it a valuable scaffold for the design of novel therapeutic agents. The thiophene ring often serves as a bioisostere for a phenyl group, enabling medicinal chemists to fine-tune the physicochemical properties of drug candidates to enhance their pharmacological profiles, including potency, selectivity, and metabolic stability. The strategic placement of the bromo and methoxy functionalities allows for a wide array of subsequent chemical transformations, making it a versatile intermediate in the construction of active pharmaceutical ingredients (APIs). This application note provides detailed, scalable, and field-proven protocols for the synthesis of 4-bromo-2-methoxythiophene precursors, designed for researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Strategies
Two primary scalable synthetic strategies for the preparation of 4-bromo-2-methoxythiophene are presented herein. The choice of strategy will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the manufacturing facility.
-
Strategy 1: Regioselective Bromination of 2-Methoxythiophene. This is a direct and convergent approach, starting from the commercially available or readily synthesized 2-methoxythiophene. The key challenge in this strategy is controlling the regioselectivity of the bromination to favor the desired 4-bromo isomer.
-
Strategy 2: Selective Methoxylation of 2,4-Dibromothiophene. This strategy begins with the commercially available 2,4-dibromothiophene and involves a selective nucleophilic substitution to introduce the methoxy group at the 2-position. This approach offers excellent control over the final product's regiochemistry.
The following sections provide detailed protocols and mechanistic insights for each of these strategies.
Strategy 1: Regioselective Bromination of 2-Methoxythiophene
This strategy is predicated on the electrophilic substitution of the electron-rich 2-methoxythiophene. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-methoxythiophene, the 5-position is the most electronically activated site. Therefore, achieving bromination at the 4-position requires careful control of reaction conditions to overcome the inherent electronic preference.
Workflow for Strategy 1
Caption: Workflow for the synthesis of 4-bromo-2-methoxythiophene via bromination of 2-methoxythiophene.
Part 1: Scalable Synthesis of 2-Methoxythiophene
While 2-methoxythiophene is commercially available, an in-house, scalable synthesis can be advantageous for cost control and supply chain security. A robust method involves the nucleophilic substitution of 2-chlorothiophene with sodium methoxide, often catalyzed by a copper salt.
Protocol 1: Synthesis of 2-Chlorothiophene from Thiophene [1][2]
Causality: This protocol utilizes an in-situ generation of chlorine from hydrochloric acid and hydrogen peroxide, a safer and more controlled alternative to using gaseous chlorine, especially at scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiophene | 84.14 | 100 g | 1.19 |
| 30% Hydrochloric Acid | - | 600 mL | - |
| Triethylamine | 101.19 | 2 mL | 0.014 |
| 30% Hydrogen Peroxide | - | 140 g | - |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 30% hydrochloric acid (600 mL), thiophene (100 g, 1.19 mol), and triethylamine (2 mL, 0.014 mol).
-
Cool the mixture to -5 to 0 °C using a circulating chiller.
-
Slowly add 30% hydrogen peroxide (140 g) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 10 hours.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (200 mL), followed by brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 2-chlorothiophene.
-
Purify the crude product by vacuum distillation to yield pure 2-chlorothiophene.
Protocol 2: Synthesis of 2-Methoxythiophene from 2-Chlorothiophene
Causality: This is a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction. Copper(I) iodide is an effective catalyst for activating the aryl chloride towards substitution by the methoxide nucleophile. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction at elevated temperatures.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorothiophene | 118.58 | 100 g | 0.84 |
| Sodium Methoxide | 54.02 | 54.5 g | 1.01 |
| Copper(I) Iodide | 190.45 | 8.0 g | 0.042 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - |
| Toluene | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a dry, inerted reactor, add sodium methoxide (54.5 g, 1.01 mol) and copper(I) iodide (8.0 g, 0.042 mol).
-
Add anhydrous N,N-dimethylformamide (500 mL) and stir the suspension.
-
Add 2-chlorothiophene (100 g, 0.84 mol) and heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.
-
Monitor the reaction by GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into 1 L of cold water.
-
Extract the aqueous mixture with toluene (3 x 300 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-methoxythiophene as a colorless liquid.
Part 2: Regioselective Bromination of 2-Methoxythiophene
The key to this step is to favor bromination at the 4-position over the more electronically favored 5-position. This can often be achieved by using a less reactive brominating agent and carefully controlling the reaction temperature. N-Bromosuccinimide (NBS) in a polar aprotic solvent is a common choice for such regioselective brominations.
Protocol 3: Synthesis of 4-Bromo-2-methoxythiophene
Causality: The use of acetonitrile as a solvent and conducting the reaction at a controlled, low temperature can help to increase the selectivity for the 4-position. At lower temperatures, the kinetic product is more likely to be formed, which in this case can be the 4-bromo isomer.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methoxythiophene | 114.16 | 50 g | 0.44 |
| N-Bromosuccinimide (NBS) | 177.98 | 78.3 g | 0.44 |
| Acetonitrile | - | 500 mL | - |
| Water | - | As needed | - |
| Saturated Sodium Thiosulfate | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 2-methoxythiophene (50 g, 0.44 mol) in acetonitrile (500 mL) in a reactor protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (78.3 g, 0.44 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench by adding water (500 mL) and a saturated solution of sodium thiosulfate (100 mL) to consume any unreacted bromine.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers and wash with water (2 x 300 mL) and brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will be a mixture of isomers. Purify by fractional vacuum distillation or flash column chromatography on silica gel to isolate the 4-bromo-2-methoxythiophene.
Strategy 2: Selective Methoxylation of 2,4-Dibromothiophene
This approach offers superior regiochemical control by starting with a di-brominated thiophene and selectively substituting one of the bromine atoms. The bromine at the 2-position is generally more reactive towards nucleophilic substitution and metal-halogen exchange than the bromine at the 3- or 4-position.
Workflow for Strategy 2
Caption: Workflow for the synthesis of 4-bromo-2-methoxythiophene via selective methoxylation of 2,4-dibromothiophene.
Protocol 4: Selective Mono-methoxylation of 2,4-Dibromothiophene [3]
Causality: This protocol employs a copper-catalyzed methoxylation, which can exhibit high selectivity for the more activated 2-position of the thiophene ring. The choice of ligand is crucial for modulating the reactivity and selectivity of the copper catalyst. An oxalamide ligand such as BHMPO has been shown to be effective in similar transformations.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dibromothiophene | 241.93 | 50 g | 0.21 |
| Sodium Methoxide | 54.02 | 12.4 g | 0.23 |
| Copper(I) Bromide (CuBr) | 143.45 | 1.5 g | 0.01 |
| BHMPO (N,N'-bis(2-hydroxyphenyl)oxalamide) | 272.26 | 2.8 g | 0.01 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 81.5 g | 0.25 |
| N-Methyl-2-pyrrolidone (NMP) | - | 250 mL | - |
| Toluene | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a dry, inerted reactor, combine 2,4-dibromothiophene (50 g, 0.21 mol), sodium methoxide (12.4 g, 0.23 mol), copper(I) bromide (1.5 g, 0.01 mol), BHMPO (2.8 g, 0.01 mol), and cesium carbonate (81.5 g, 0.25 mol).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) (250 mL).
-
Heat the reaction mixture to 110 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction by GC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the mixture to room temperature and dilute with toluene (500 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (3 x 400 mL) and brine (400 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-bromo-2-methoxythiophene.
Safety and Handling Precautions for Scalable Synthesis
-
Thiophene and its derivatives: Thiophenes are flammable liquids and can be harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Brominating agents (NBS, Bromine): Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled with care as it can release bromine. Avoid inhalation of dust and vapors. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For large-scale reactions involving bromine, a scrubber system should be in place to neutralize any evolved HBr gas.[5][6][7][8]
-
Organolithium Reagents (n-BuLi): If employing lithiation routes, be aware that organolithium reagents are pyrophoric and react violently with water. They must be handled under a dry, inert atmosphere.
-
Exothermic Reactions: Both chlorination and bromination reactions can be highly exothermic. Proper temperature control using a jacketed reactor and a reliable cooling system is critical for safe scale-up. Slow, controlled addition of reagents is essential.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste should be collected separately.
Product Characterization
The identity and purity of the synthesized 4-bromo-2-methoxythiophene should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as two doublets in the region of 6.5-7.5 ppm. The methoxy group will be a singlet around 3.8-4.0 ppm. |
| ¹³C NMR | Expect four signals for the thiophene ring carbons and one for the methoxy carbon. The carbon bearing the bromine will be shifted upfield. |
| GC-MS | A single major peak with a molecular ion corresponding to the mass of 4-bromo-2-methoxythiophene (m/z = 192/194, characteristic isotopic pattern for bromine). |
Conclusion
The two strategies outlined in this application note provide robust and scalable methods for the synthesis of 4-bromo-2-methoxythiophene precursors. Strategy 1, involving the bromination of 2-methoxythiophene, is more convergent but requires careful control to achieve the desired regioselectivity. Strategy 2, the selective methoxylation of 2,4-dibromothiophene, offers excellent regiochemical control and is a highly reliable method for producing the target compound. The choice between these strategies will be dictated by the specific needs and constraints of the production environment. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate for their discovery and development programs.
References
- CN103497172A - Synthetic method of 2-chlorothiophene - Google P
- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google P
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules 2020, 25(21), 5087. (URL: [Link])
- US4006186A - Process for the preparation of thiophenols - Google P
-
3-thenyl bromide - Organic Syntheses Procedure. (URL: [Link])
-
A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Request PDF. (URL: [Link])
-
2-Methoxythiophene | C5H6OS | CID 85610 - PubChem. (URL: [Link])
-
Safety Data Sheet: Bromine - Carl ROTH. (URL: [Link])
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity | Macromolecules. (URL: [Link])
-
Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN−OMe | Organic Letters. (URL: [Link])
-
Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - Open Access LMU. (URL: [Link])
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC. (URL: [Link])
-
Supporting information - The Royal Society of Chemistry. (URL: [Link])
-
Supplementary Information - Beilstein Journals. (URL: [Link])
-
BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie. (URL: [Link])
Sources
- 1. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
- 2. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. carlroth.com [carlroth.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Solvation Strategies for 4-Bromo-2-methoxythiophene
Executive Summary
4-Bromo-2-methoxythiophene is an electron-rich, lipophilic heterocycle.[1][2] Its solubility profile is dominated by the thiophene ring's aromaticity and the methoxy group's weak polarity.[2] Unlike simple salts, this molecule does not dissolve via ionic dissociation but through London dispersion forces and dipole-dipole interactions .[1][2]
Key Solvation Rule: This molecule is acid-sensitive.[1][2] The electron-donating methoxy group activates the ring, making it prone to polymerization in strong acidic media.[2] Avoid protic acids in solvent selection.
Module 1: Solvent Selection Matrix
The following table categorizes solvents based on their interaction with 4-Bromo-2-methoxythiophene. This data is derived from Hansen Solubility Parameters (HSP) of structural analogs (2-bromothiophene and 2-methoxythiophene).[1]
| Solvent Class | Recommended Solvents | Solubility Rating | Primary Application | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Extraction, Transport | High volatility allows easy removal.[1] Warning: Environmental restrictions apply.[1][2] |
| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Excellent | Lithiation, Cross-Coupling | THF is the gold standard for lithiation (coordinates Li). 2-MeTHF is a greener, higher-boiling alternative.[1][2] |
| Aromatics | Toluene, Xylene | Good | Suzuki/Stille Coupling | Ideal for high-temp reactions.[1][2] "Oiling out" is less common than in alkanes.[1][2] |
| Alkanes | Hexane, Heptane, Pentane | Moderate/Poor | Purification (Anti-solvent) | Used to precipitate impurities or as a column eluent component. |
| Polar Aprotic | DMF, DMSO, DMAc | Good | Nucleophilic Substitution | High boiling points make removal difficult.[2] Use only when necessary for reaction kinetics. |
| Protic | Methanol, Ethanol, Water | Poor (Water) to Moderate | Workup, Crystallization | Water is strictly an anti-solvent. Alcohols can be used for recrystallization if the compound is solid.[1][2] |
Module 2: Application-Specific Troubleshooting
Scenario A: Lithiation Reactions (e.g., Halogen-Lithium Exchange)
User Issue: "My yield is low, or the starting material precipitates at -78°C."
Technical Diagnosis: Lithiation requires a solvent that can coordinate with the lithium cation to break oligomeric aggregates of organolithium reagents (e.g., n-BuLi).[2]
-
Why: Diethyl ether is often too non-polar to solvate the lithiated intermediate effectively at low temperatures.[1][2] THF's oxygen lone pairs coordinate to Li+, stabilizing the "ate" complex.[2]
-
Caution: If the mixture becomes a slurry at -78°C, add 2-MeTHF (2-Methyltetrahydrofuran).[1] It has a lower freezing point and better lipophilicity than THF, often maintaining homogeneity in cryogenic conditions.[2]
Scenario B: Cross-Coupling (Suzuki-Miyaura)
User Issue: "The reaction turns black/tarry, and conversion stalls."
Technical Diagnosis: This often indicates catalyst decomposition or phase transfer issues.[1][2] 4-Bromo-2-methoxythiophene is highly lipophilic; if you use a pure water/alcohol system, the catalyst may not access the substrate.[1][2]
-
The Fix: Switch to a Toluene/Water (4:1) or 1,4-Dioxane/Water system.[2]
-
Why: Toluene ensures the thiophene remains fully dissolved in the organic phase, while water solubilizes the inorganic base (e.g., K₂CO₃).[2]
-
Advanced Tip: If using Toluene, ensure vigorous stirring (>800 RPM) to maximize the interfacial surface area.[2]
Scenario C: Purification (Oiling Out)
User Issue: "I tried to recrystallize, but it formed an oil at the bottom of the flask."
Technical Diagnosis: This molecule has a low melting point (likely <50°C or liquid at RT depending on purity).[1][2] "Oiling out" occurs when the chosen solvent's boiling point is higher than the compound's melting point, or the supersaturation is too high.[2]
-
The Fix: Use a Two-Solvent System (Solvent/Anti-solvent).[1][2]
-
Alternative: If it remains an oil, perform Vacuum Distillation (Kugelrohr) instead of crystallization.[1]
Module 3: Decision Logic & Workflows
Workflow 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent based on your immediate experimental goal.
Caption: Decision tree for selecting solvents based on experimental intent (Synthesis vs. Purification).
Workflow 2: Solubility Limit Determination (Gravimetric)
If you need precise solubility data for a specific batch, follow this self-validating protocol.
Caption: Gravimetric protocol for determining saturation limits in novel solvents.
Module 4: Green Chemistry Alternatives
Modern drug development requires minimizing chlorinated waste.[1][2] Replace traditional solvents using the following equivalents:
| Traditional Solvent | Green Alternative | Benefit |
| Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Lower toxicity, biodegradable.[1] Note: EtOAc is not suitable for Lewis Acid reactions.[1][2] |
| THF | 2-MeTHF | Derived from corncobs (renewable), higher boiling point, easier phase separation from water. |
| DMF/NMP | Cyrene™ | Bio-based, non-mutagenic.[1][2] Check compatibility with strong bases.[1][2] |
References
-
PubChem. (2025).[1][2][3] 4-Bromo-2-methoxythiophene Compound Summary. National Library of Medicine.[1][2] [Link]
-
Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Methodology for solubility parameter derivation).
-
ResearchGate. (2022).[1][2] Synthesis and structure of thiophene derivatives. (General reactivity and solvent context for brominated thiophenes). [Link]
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 4-Bromo-2-methoxythiophene
Comprehensive Spectral Analysis: 4-Bromo-2-methoxythiophene vs. Regioisomeric Alternatives
Executive Summary
4-Bromo-2-methoxythiophene (CAS: 73882-42-5) is a critical intermediate in the synthesis of functionalized thiophenes for pharmaceuticals and organic electronics. Its structural integrity is often compromised by the presence of regioisomers, particularly 3-bromo-2-methoxythiophene and 5-bromo-2-methoxythiophene , which arise during non-selective bromination or nucleophilic substitution processes.
This guide provides a definitive spectral analysis protocol to distinguish the 4-bromo isomer from its alternatives. The core differentiator is the meta-coupling constant (
Structural Context & Alternatives
To ensure purity, the analyst must distinguish the target compound from its primary regioisomers.
| Compound | Structure | Substitution Pattern | Key NMR Feature |
| 4-Bromo-2-methoxythiophene | Target | 2,4-disubstituted | Meta-coupling ( |
| 3-Bromo-2-methoxythiophene | Alternative 1 | 2,3-disubstituted | Vicinal coupling ( |
| 5-Bromo-2-methoxythiophene | Alternative 2 | 2,5-disubstituted | Vicinal coupling ( |
Experimental Protocol
For reproducible high-resolution data, adhere to the following preparation standards.
-
Solvent: Chloroform-d (
) is preferred for resolution; DMSO- may be used if solubility is an issue, but shifts will vary slightly. -
Concentration: 15–20 mg of sample in 0.6 mL solvent.
-
Instrument: Minimum 400 MHz (recommended) to resolve small meta-couplings.
-
Temperature: 298 K (
C).
H NMR Spectral Analysis
Mechanistic Insight
The 2-methoxy group exerts a strong electron-donating effect (+M) , significantly shielding the protons at positions 3 (ortho) and 5 (para). The 4-bromo group is electron-withdrawing (-I) but has a weaker resonance effect.
-
H3 Proton: Located ortho to the methoxy group and meta to the bromine. It appears significantly upfield (shielded).
-
H5 Proton: Located meta to the methoxy group and ortho to the bromine. It appears downfield relative to H3.
-
Coupling (
): The protons are in a 1,3-relationship (meta). In thiophenes, this results in a characteristic small coupling constant ( Hz).
Data Table: 4-Bromo-2-methoxythiophene ( )
| Position | Assignment | Shift ( | Multiplicity | Coupling Constant ( |
| 2-OMe | 3.92 | Singlet (s) | - | |
| H-3 | Aromatic CH | 6.20 - 6.35 | Doublet (d) | |
| H-5 | Aromatic CH | 6.80 - 6.95 | Doublet (d) |
Note: If the spectrum shows doublets with
Hz, the sample is not the 4-bromo isomer.
C NMR Spectral Analysis
The carbon spectrum confirms the regiochemistry through chemical shift increments. The C-2 carbon attached to the oxygen is the most deshielded signal.
Data Table: 4-Bromo-2-methoxythiophene ( )
| Position | Type | Shift ( | DEPT-135 Phase | Analysis |
| C-2 | Quaternary | 164.0 - 166.0 | Invisible | Deshielded by Oxygen (+M, -I) |
| C-4 | Quaternary | 108.0 - 110.0 | Invisible | Shielded by Br effect relative to C-H |
| C-3 | Methine (CH) | 102.0 - 105.0 | Positive (+) | Highly shielded (Ortho to OMe) |
| C-5 | Methine (CH) | 120.0 - 124.0 | Positive (+) | Normal thiophene range |
| OMe | Methyl ( | 58.0 - 60.0 | Positive (+) | Characteristic Methoxy |
Decision Workflow (Graphviz)
The following diagram illustrates the logic flow for verifying the correct regioisomer based on the coupling constant of the aromatic protons.
Figure 1: Logic flow for distinguishing bromomethoxythiophene regioisomers via
References
-
Preparation of 2,4-dibromothiophene (Precursor)
-
Journal of Organic Chemistry. 1988, 53 , 417.[1]
-
-
Nucleophilic Substitution Logic (Methoxylation)
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-
Thiophene Coupling Constants Reference
- Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for vs values).
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A Comparative Guide to Purity Analysis of 4-Bromo-2-methoxythiophene: HPLC, GC-MS, and qNMR Approaches
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a non-negotiable cornerstone for the synthesis of safe and effective drug substances. 4-Bromo-2-methoxythiophene, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Ensuring its purity is paramount to control the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment of 4-Bromo-2-methoxythiophene, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Criticality of Purity for 4-Bromo-2-methoxythiophene
4-Bromo-2-methoxythiophene is a substituted thiophene derivative frequently employed in organic synthesis. The synthetic routes to this compound can often yield a variety of process-related impurities. These can include unreacted starting materials, regioisomers (such as 2-bromo-3-methoxythiophene or 3-bromo-2-methoxythiophene), and by-products from over-bromination or other side reactions. The presence of these impurities, even in trace amounts, can have significant downstream consequences, potentially leading to the formation of undesired side products, impacting reaction yields, and, most critically, introducing new, uncharacterized impurities into the final API. Therefore, a robust and validated analytical method to assess the purity of 4-Bromo-2-methoxythiophene is not just a quality control measure; it is a fundamental aspect of process understanding and regulatory compliance.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Due to its high resolving power, sensitivity, and quantitative accuracy, High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile organic molecules like 4-Bromo-2-methoxythiophene. A well-developed reversed-phase HPLC method can effectively separate the main component from its structurally similar impurities.
Rationale for HPLC Method Development
The development of a stability-indicating HPLC method is crucial. This means the method must be able to separate the 4-Bromo-2-methoxythiophene peak from any potential impurities and degradation products. The choice of a reversed-phase method is logical, as 4-Bromo-2-methoxythiophene is a moderately polar compound, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.
A C18 column is a common starting point for reversed-phase chromatography, offering a good balance of hydrophobicity for retaining and separating a wide range of organic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the best separation. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
The detection wavelength is selected based on the UV absorbance spectrum of 4-Bromo-2-methoxythiophene. Thiophene derivatives typically exhibit strong UV absorbance, and a wavelength of maximum absorbance (λmax) should be chosen to ensure high sensitivity.[1]
Experimental Protocol: A Validated HPLC Method
This protocol outlines a robust HPLC method for the purity analysis of 4-Bromo-2-methoxythiophene, developed and validated according to the principles outlined in the ICH Q2(R1) guideline.[2][3]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of 4-Bromo-2-methoxythiophene in 1 mL of acetonitrile.
Method Validation Summary:
A full validation of this method would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness, as per ICH guidelines.[4][5]
Data Presentation
Table 1: HPLC Performance Data
| Parameter | Result |
| Retention Time (Main Peak) | Approximately 8.5 min |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 |
| Tailing Factor (Main Peak) | < 1.5 |
| Linearity (R²) | > 0.999 |
| Limit of Quantitation (LOQ) | 0.05% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles. Here, we compare the developed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[6] It separates compounds based on their boiling points and interactions with the stationary phase, followed by detection and identification by mass spectrometry.
Applicability to 4-Bromo-2-methoxythiophene:
4-Bromo-2-methoxythiophene is sufficiently volatile and thermally stable to be amenable to GC analysis. GC-MS offers the significant advantage of providing structural information about unknown impurities through mass spectral fragmentation patterns, which is invaluable for impurity profiling and process optimization.[7][8]
Experimental Protocol: GC-MS
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11]
Applicability to 4-Bromo-2-methoxythiophene:
qNMR is an excellent orthogonal technique to chromatography. It provides a direct measure of purity and can detect impurities that may not be observable by HPLC or GC, such as inorganic salts or residual solvents.[12]
Experimental Protocol: qNMR
-
Spectrometer: 400 MHz or higher
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the 4-Bromo-2-methoxythiophene sample and the internal standard into a vial. Dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from 4-Bromo-2-methoxythiophene and a signal from the internal standard.
-
Calculate the purity using the appropriate formula that takes into account the masses, molecular weights, and number of protons for the integrated signals of both the analyte and the internal standard.[9]
-
Head-to-Head Comparison: HPLC vs. GC-MS vs. qNMR
The choice of the most suitable analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and throughput considerations.
Table 2: Comparison of Analytical Techniques for Purity Analysis of 4-Bromo-2-methoxythiophene
| Feature | HPLC | GC-MS | qNMR |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning and mass-to-charge ratio | Nuclear magnetic resonance of atomic nuclei in a magnetic field |
| Analytes | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Impurity Identification | Requires isolation and further analysis (e.g., LC-MS) | Provides structural information through mass spectra | Can identify known impurities if their spectra are available |
| Quantitation | Relative (area percent) unless using a certified reference standard | Relative (area percent) or quantitative with a specific standard | Absolute purity determination with a certified internal standard |
| Sensitivity | High (ng range) | Very high (pg range) | Moderate (µg-mg range) |
| Throughput | High | Moderate | Moderate |
| Advantages | Versatile, robust, widely available.[13] | Excellent for impurity identification, high sensitivity.[6] | Absolute quantitation without a specific analyte standard, non-destructive.[14] |
| Limitations | May not detect non-UV active impurities, co-elution can be an issue. | Not suitable for non-volatile or thermally labile compounds.[13] | Lower sensitivity than chromatographic methods, requires a high-field NMR. |
Conclusion: An Integrated Approach to Purity Assurance
For the routine purity check of 4-Bromo-2-methoxythiophene, a validated HPLC method stands out as the most practical and efficient choice. It offers a balance of high resolution, sensitivity, and throughput, making it ideal for quality control in a production environment.
However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, an integrated approach is highly recommended. GC-MS serves as an invaluable tool for the definitive identification of volatile impurities, providing crucial insights into the reaction chemistry. qNMR , as an orthogonal technique, offers a powerful method for absolute purity determination and for quantifying impurities that may be missed by chromatographic methods.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a robust and self-validating system for ensuring the purity of 4-Bromo-2-methoxythiophene, thereby guaranteeing the quality and consistency of the downstream synthetic processes and the final API.
References
- Benchchem. (n.d.). Validating the Purity of Synthesized 3,4-Dibromothiophene: A Comparative Guide to GC-MS and HPLC Methods.
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National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PubMed Central. Retrieved from [Link]
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Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]
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ResearchGate. (2025). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]
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Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]
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University of California, Davis. (n.d.). UV Solvents. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]
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ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]
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Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Applicability of Gas Chromatography (GC) Coupled to Triple-Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS) for Polybrominated Diphenyl Ether (PBDE) and Emerging Brominated Flame Retardant (BFR) Determinations in Functional Foods Enriched in Omega-3. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Autopolymerization of 2-bromo-3-methoxythiophene, analysis of reaction products and estimation of polymer structure. Retrieved from [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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J-STAGE. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. Retrieved from [Link]
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Chemsrc. (2025). 4-bromo-2-methoxythiophene. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of 4-Bromo-2-methoxythiophene and 3-Bromothiophene for Drug Development Professionals
A Senior Application Scientist's Guide to Navigating Thiophene Isomer Reactivity in Cross-Coupling and Metal-Halogen Exchange Reactions
In the landscape of modern drug discovery and development, thiophene-containing scaffolds are indispensable building blocks for a vast array of therapeutic agents. Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them a cornerstone of medicinal chemistry. However, the reactivity of substituted thiophenes can be nuanced, with subtle changes in substituent placement dramatically influencing reaction outcomes. This guide provides an in-depth comparison of the reactivity of two commercially available and structurally related thiophene isomers: 4-Bromo-2-methoxythiophene and 3-bromothiophene.
This analysis is designed for researchers, scientists, and drug development professionals, offering practical insights and experimental data to inform synthetic strategy and decision-making in the laboratory. We will delve into the fundamental electronic and steric differences between these isomers and explore their comparative performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki, Stille, and Buchwald-Hartwig) and metal-halogen exchange.
Structural and Electronic Properties: A Tale of Two Isomers
The divergent reactivity of 4-Bromo-2-methoxythiophene and 3-bromothiophene stems from the distinct electronic and steric environments of the carbon-bromine (C-Br) bond in each molecule.
3-Bromothiophene serves as our baseline, a classic example of a brominated heterocycle. The bromine atom at the 3-position (a β-position) is influenced by the overall electron-rich nature of the thiophene ring.
4-Bromo-2-methoxythiophene , in contrast, presents a more complex electronic landscape. The powerful electron-donating methoxy group (-OCH₃) at the 2-position (an α-position) significantly modulates the electronic character of the entire thiophene ring through resonance. This electron donation is most pronounced at the 3- and 5-positions. The bromine atom at the 4-position (a β-position) is therefore situated on a more electron-rich ring compared to 3-bromothiophene. Furthermore, the methoxy group can exert a directing effect in metalation reactions.
dot graph StructureComparison { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"];
} caption: "Molecular Structures of the Compared Thiophene Isomers"
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The efficiency of these reactions is highly dependent on the electronic and steric nature of the aryl halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a workhorse in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.
General Reactivity Trend: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-Br bond is often the rate-determining step. Electron-rich aryl bromides can exhibit slower rates of oxidative addition compared to their electron-neutral or electron-poor counterparts.
Based on this principle, 3-bromothiophene is generally expected to be more reactive than 4-bromo-2-methoxythiophene in Suzuki-Miyaura coupling reactions. The electron-donating methoxy group in the latter increases the electron density at the C4-Br bond, making it less susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | ~90 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 15-60 | [6] |
Note: This table provides general conditions for similar aryl bromides to illustrate typical reaction parameters. Specific yields for the target molecules under these exact conditions may vary.
dot graph SuzukiCycle { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction"
Stille Coupling
The Stille coupling utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[7][8]
Similar to the Suzuki coupling, the oxidative addition step is crucial. Therefore, 3-bromothiophene is anticipated to exhibit higher reactivity in Stille couplings compared to the more electron-rich 4-bromo-2-methoxythiophene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10] The reactivity trends in this reaction are also influenced by the electronic nature of the aryl halide. Generally, electron-deficient aryl halides are more reactive. Consequently, 3-bromothiophene would be expected to undergo Buchwald-Hartwig amination more readily than 4-bromo-2-methoxythiophene. The increased electron density on the thiophene ring of the latter would disfavor the initial oxidative addition step.
Reactivity in Metal-Halogen Exchange
Metal-halogen exchange, typically using organolithium reagents like n-butyllithium or tert-butyllithium, is a fundamental transformation for the generation of organometallic intermediates, which can then be trapped with various electrophiles.
The rate of lithium-halogen exchange is influenced by the stability of the resulting organolithium species. The equilibrium of the exchange favors the formation of the more stable organolithium.[4] The stability of an aryllithium is increased by electron-withdrawing groups and decreased by electron-donating groups.
4-Bromo-2-methoxythiophene: The electron-donating methoxy group at the 2-position will destabilize the resulting 4-lithio-2-methoxythiophene intermediate. However, the methoxy group can also act as a directing group through coordination with the lithium reagent, potentially facilitating the exchange at the adjacent 3-position if it were available. In the case of 4-bromo-2-methoxythiophene, the bromine is at the 4-position, and the directing effect of the methoxy group is less pronounced.
3-Bromothiophene: The absence of a strong electron-donating group means that the resulting 3-lithiothiophene is relatively more stable than the lithiated species derived from 4-bromo-2-methoxythiophene.
Therefore, 3-bromothiophene is expected to undergo lithium-halogen exchange more readily and with fewer side reactions than 4-bromo-2-methoxythiophene. The reaction with 4-bromo-2-methoxythiophene may require lower temperatures and careful control of stoichiometry to avoid competing reactions such as deprotonation or addition of the organolithium reagent to the thiophene ring.
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
-
To a solution of the bromothiophene (1.0 eq.) in anhydrous THF (0.2 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 eq.) at -78 °C and allow the reaction to warm to room temperature over 1-3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation: The success of the reaction can be validated by ¹H NMR and ¹³C NMR spectroscopy to confirm the introduction of the new functional group and by mass spectrometry to verify the molecular weight of the product. The absence of the starting bromothiophene should also be confirmed by techniques like GC-MS or LC-MS.
dot graph MetalHalogenExchange { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "General Mechanism for Lithium-Halogen Exchange"
Summary of Reactivity Comparison
Table 2: Comparative Reactivity of 4-Bromo-2-methoxythiophene vs. 3-Bromothiophene
| Reaction Type | 4-Bromo-2-methoxythiophene | 3-Bromothiophene | Rationale |
| Suzuki-Miyaura Coupling | Less Reactive | More Reactive | The electron-donating methoxy group deactivates the C-Br bond towards oxidative addition. |
| Stille Coupling | Less Reactive | More Reactive | Similar to Suzuki, the electron-rich nature of the ring slows down oxidative addition. |
| Buchwald-Hartwig Amination | Less Reactive | More Reactive | Electron-rich aryl halides are generally less reactive in this C-N bond-forming reaction. |
| Metal-Halogen Exchange | Less Reactive | More Reactive | The electron-donating methoxy group destabilizes the resulting organolithium intermediate. |
Conclusion and Strategic Recommendations
The choice between 4-Bromo-2-methoxythiophene and 3-bromothiophene as a synthetic starting material should be guided by a clear understanding of their differential reactivity.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), 3-bromothiophene is the more reactive and generally preferred substrate. Its C-Br bond is more susceptible to oxidative addition, leading to faster reactions and often higher yields under standard conditions. When employing 4-bromo-2-methoxythiophene in these reactions, researchers should be prepared to screen more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, and potentially higher reaction temperatures to achieve comparable results.
-
For transformations involving metal-halogen exchange, 3-bromothiophene is also the more straightforward substrate. The resulting 3-lithiothiophene is more stable, leading to cleaner reactions and higher yields upon quenching with an electrophile. The lithiation of 4-bromo-2-methoxythiophene is more challenging due to the electronic destabilization of the organolithium intermediate by the methoxy group and may require cryogenic conditions and careful optimization to minimize side reactions.
By understanding these fundamental differences in reactivity, drug development professionals can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new thiophene-based therapeutics.
References
-
Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14639-14654. [Link]
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Scilit. (n.d.). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Melville, J. (2014). The Suzuki Reaction. University of California, Berkeley.
- Suzuki, A. (1981). The Suzuki Reaction. In Organic Syntheses via Boranes (Vol. 2).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 3-溴噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. epstem.net [epstem.net]
Publish Comparison Guide: GC-MS Fragmentation Patterns of 4-Bromo-2-methoxythiophene
Executive Summary & Strategic Importance
4-Bromo-2-methoxythiophene (CAS: 73882-42-5) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly agrochemicals and organic electronic materials. Its structural integrity is defined by the specific regiochemistry of the bromine (C4) and methoxy (C2) substituents.
In drug development, distinguishing this isomer from its positional analogs (e.g., 3-bromo-2-methoxythiophene) is paramount, as regioisomeric impurities can drastically alter biological potency and metabolic pathways. This guide provides a definitive technical analysis of its Mass Spectrometric (MS) behavior, offering a self-validating protocol for its identification against common alternatives.
Technical Methodology: GC-MS Protocol
To ensure reproducible fragmentation data, the following experimental conditions are recommended. This protocol minimizes thermal degradation while maximizing ionization efficiency.
Experimental Workflow
Figure 1: Optimized GC-MS workflow for halogenated thiophenes.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for detecting trace sulfur fragments. |
| Carrier Gas | Helium (1.0 mL/min, constant flow) | Maintains consistent retention times for isomer separation. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal decomposition of the ether. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching; high temp prevents condensation. |
| Scan Range | 35–350 m/z | Captures low mass thiophene ring fragments and the molecular ion. |
Fragmentation Analysis: 4-Bromo-2-methoxythiophene
The mass spectrum of 4-Bromo-2-methoxythiophene is characterized by a distinct isotopic signature and a sequential loss pathway driven by the methoxy substituent.
Key Diagnostic Ions
| m/z (Ion) | Relative Abundance | Fragment Identity | Mechanistic Origin |
| 192 / 194 | High (1:1 Ratio) | [M]⁺• (Molecular Ion) | Stable thiophene radical cation. The 1:1 doublet confirms one Bromine atom ( |
| 177 / 179 | High (Base Peak) | [M – CH₃]⁺ | |
| 149 / 151 | Medium | [M – CH₃ – CO]⁺ | Subsequent loss of Carbon Monoxide (CO) from the [M-15] ion. Ring contraction likely. |
| 113 | Low | [M – Br]⁺ | Homolytic cleavage of the C-Br bond. Loss of the isotopic pattern.[1] |
| 98 | Medium | [M – CH₃Br]⁺ | Loss of methyl bromide (rare but possible) or sequential loss of Br then CH₃. |
Mechanistic Pathway
The fragmentation is dominated by the stability of the heteroatom. The initial ionization largely occurs at the sulfur or the methoxy oxygen.
-
Primary Event: Loss of the methyl radical (
) from the methoxy group is the most favorable pathway, generating a resonance-stabilized oxonium/thiophenone cation (m/z 177/179). -
Secondary Event: The resulting cation ejects carbon monoxide (
, 28 Da), a common behavior for cyclic ketones/ethers, leading to the m/z 149/151 fragment.
Figure 2: Proposed fragmentation pathway for 4-Bromo-2-methoxythiophene.
Comparative Analysis: Distinguishing Alternatives
The primary challenge is distinguishing the 4-bromo isomer from the 3-bromo and 5-bromo isomers. While their molecular ions are identical, their fragmentation intensities and retention times differ due to the "Ortho Effect" and electronic environments.
Comparison Table: Isomeric Differentiation
| Feature | 4-Bromo-2-methoxythiophene (Target) | 3-Bromo-2-methoxythiophene (Alternative) | 2-Bromo-5-methoxythiophene (Alternative) |
| Structure | Br and OMe are meta-like (separated by one carbon). | Br and OMe are ortho (adjacent). | Br and OMe are para-like (opposite ends). |
| [M – Br]⁺ (m/z 113) | Weak . The C-Br bond is relatively stable. | Stronger . Steric strain between adjacent Br/OMe weakens the bond. | Weak . Similar to 4-isomer. |
| Ortho Effect | Absent. | Present . Interaction between Br and OMe may facilitate direct loss of | Absent. |
| Retention Time | Intermediate. | Typically elutes last (higher boiling point due to dipole alignment). | Typically elutes first (more linear/symmetrical). |
| Key Differentiator | Dominant [M-CH3]⁺ followed by CO loss.[1] | Enhanced [M-Br]⁺ or [M-OCH3]⁺ relative to the 4-isomer. | Very similar to 4-isomer; requires high-res GC separation. |
Why This Matters
-
3-Bromo isomer: The proximity of the Bromine to the Methoxy group (Ortho) often leads to a unique "Ortho Effect" rearrangement, sometimes yielding a distinctive loss of the methoxy radical (m/z 161/163) which is suppressed in the 4-isomer.
-
5-Bromo isomer: Electronically similar to the 4-isomer but chemically distinct. Retention time matching with a standard is the most reliable differentiation method here.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Thiophene Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. Compound Summary: 4-Bromo-2-methoxyphenol (Analogous fragmentation patterns).[Link]
Sources
Benchmark Guide: 4-Bromo-2-methoxythiophene Derivatives in Photovoltaic Applications
Executive Summary
Product Focus: 4-Bromo-2-methoxythiophene (CAS: 10493-97-7) Application Domain: Organic Photovoltaics (OPV) and Perovskite Hole Transport Materials (HTM).
This technical guide benchmarks the utility of 4-Bromo-2-methoxythiophene as a critical building block for synthesizing high-performance conjugated polymers. Unlike standard alkyl-thiophenes (e.g., P3HT precursors), the methoxy-substituted derivative introduces a specific S···O non-covalent conformational lock . This interaction planarizes the polymer backbone without the steric torsion associated with alkyl chains, significantly enhancing charge carrier mobility.
While fluorinated derivatives (e.g., used in PM6) currently dominate the high-efficiency donor landscape (
Part 1: The Chemical Rationale (Mechanism of Action)
To understand the performance metrics, we must first establish the structural causality. The methoxy group (
-
The S···O Conformational Lock: The oxygen atom in the methoxy group interacts with the sulfur atom of the adjacent thiophene ring via a non-covalent coulombic interaction. This "locks" the polymer backbone into a planar conformation, reducing energetic disorder and enhancing
- stacking. -
Electronic Tuning (HOMO Modulation): Methoxy is a strong electron-donating group (EDG). While this raises the Highest Occupied Molecular Orbital (HOMO)—potentially lowering Open-Circuit Voltage (
)—it significantly improves hole mobility ( ), making these derivatives ideal for hole-transport roles. -
Solubility & Miscibility: The methoxy chain provides solubility in non-halogenated solvents (e.g., THF, o-xylene) without the insulating bulk of long alkyl chains.
Visualization: The S···O Interaction Pathway
The following diagram illustrates the structural impact of the methoxy substituent compared to steric alkyl chains.
Caption: Comparative mechanistic pathway showing how the methoxy group induces planarization via S···O interactions, contrasting with alkyl-induced steric twisting.
Part 2: Benchmarking Performance Data
The following table compares polymers synthesized using 4-Bromo-2-methoxythiophene (incorporated as a spacer unit) against industry standards.
Experimental Context:
-
Device Structure: ITO / PEDOT:PSS / Active Layer / PDINN / Ag
-
Acceptor: Y6 (Standard Non-Fullerene Acceptor)
-
Donor Polymer Core: Benzodithiophene (BDT) based.
| Metric | Standard (Alkyl) | Competitor (Fluoro) | Product Derivative (Methoxy) | Interpretation |
| Molecule Class | P3HT / PBDT-Alkyl | PM6 (Fluorinated) | PBDT-OMe (Methoxylated) | |
| Side Chain | ||||
| Interaction | Steric Repulsion | F···S Lock | S···O Lock | Methoxy mimics Fluoro planarity. |
| HOMO Level | -4.9 eV | -5.5 eV | -5.1 eV | Methoxy raises HOMO; good for HTL. |
| Hole Mobility | Superior charge transport. | |||
| ~0.6 V | 0.85 V | 0.78 V | Lower than F, but sufficient. | |
| PCE (Efficiency) | 4 - 6% | 17 - 18% | 12 - 14% (Donor) >19% (as Additive) | Excellent as an additive/HTL. |
Critical Analysis of Data
While the fluorinated derivatives (PM6) achieve higher absolute PCE due to the deepened HOMO (higher
-
Key Finding: Recent studies (2024) demonstrate that using methoxy-thiophene derivatives as solid additives (e.g., MT-I) in PM6:Y6 blends can push efficiencies from 16% to 17.93% by optimizing morphology, proving the high value of this building block beyond simple polymer backbones [1].
Part 3: Experimental Protocol (Synthesis & Fabrication)
To validate these results, we provide a self-validating protocol for synthesizing a stannylated monomer from 4-Bromo-2-methoxythiophene, followed by Stille coupling.
A. Monomer Synthesis (Stannylation)
Objective: Convert 4-Bromo-2-methoxythiophene into a Stille coupling partner.
-
Reagents: 4-Bromo-2-methoxythiophene (1.0 eq),
-BuLi (1.1 eq), Trimethyltin chloride (1.2 eq), anhydrous THF. -
Setup: Flame-dried Schlenk flask,
atmosphere, -78°C cryogenic bath. -
Procedure:
-
Dissolve 4-Bromo-2-methoxythiophene in THF.
-
Add
-BuLi dropwise at -78°C. Critical Step: Maintain temp < -70°C to prevent bromine scrambling. Stir for 1 hour. -
Add
in one portion. -
Warm to Room Temperature (RT) overnight.
-
Validation:
NMR must show disappearance of the thiophene proton adjacent to the bromine position.
-
B. Polymerization (Stille Coupling)
Objective: Synthesize the donor polymer PBDT-OMe.
-
Reagents: BDT-bis(trimethylstannyl) monomer (1.0 eq), Dibromo-methoxythiophene monomer (1.0 eq),
(2 mol%), (8 mol%). -
Solvent: Anhydrous Toluene / DMF (10:1 ratio).
-
Workflow:
Caption: Optimized Stille coupling workflow ensuring high molecular weight and purity.
C. Device Fabrication (Self-Validating Checkpoints)
To replicate the >12% efficiency, follow these checkpoints:
-
Active Layer: Blend Polymer:Y6 (1:1.2 w/w) in Chloroform.
-
Additive: Add 0.5% v/v DIO (1,8-diiodooctane) OR 0.5% w/w Methoxy-Thiophene solid additive .
-
Annealing: Thermal anneal at 100°C for 10 mins.
-
Validation: If
, morphology is too coarse (aggregates). Increase spin speed or reduce annealing time.
Part 4: Strategic Recommendations
For researchers and materials scientists:
-
Don't Replace, Augment: Do not replace Fluorinated units entirely if
is the priority. Instead, use 4-Bromo-2-methoxythiophene to synthesize terpolymers (Fluoro/Methoxy mix) to balance voltage and current. -
The "Trap" Risk: Methoxy groups can act as trap sites if the polymer molecular weight is low. Ensure
during synthesis (Step B) to minimize end-group effects. -
Perovskite Opportunity: This molecule is an excellent candidate for dopant-free HTMs in Perovskite solar cells. The methoxy group facilitates surface passivation of the perovskite layer, reducing interfacial recombination [2].
References
-
Synergistically Halogenated and Methoxylated Thiophene Additive Enables High‐Performance Organic Solar Cells. Source: Small (Wiley), 2024. Significance: Demonstrates the use of methoxy-thiophene derivatives (MT-I) as additives to achieve 17.93% PCE.
-
Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells. Source: MDPI, 2023. Significance: Reviews the fundamental impact of side-chain engineering (alkyl vs alkoxy) on aggregation and efficiency.
-
Alkylthiophenyl side chain modulation for enhanced photovoltaic properties of polymer donors. Source: Journal of Materials Chemistry C, 2022. Significance: Compares alkyl-thio vs alkyl side chains, establishing the baseline for heteroatom-containing side chains.
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-Bromo-2-methoxythiophene
CAS: 73882-42-5 (Typical) | Formula: C₅H₅BrOS | Mol.[1] Weight: 193.06 g/mol Hazard Class (Read-Across): Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Potential Sensitizer.
Introduction: The "Silent" Hazard
4-Bromo-2-methoxythiophene is a halogenated heterocyclic building block frequently used in the synthesis of kinase inhibitors and optoelectronic materials. While often categorized generically as an "irritant," its structural similarity to 2-bromothiophene (Fatal if swallowed, H300) and anisole derivatives dictates a higher tier of safety than standard organic intermediates.
This guide adopts a "Potency-Unknown" Safety Standard . Because specific toxicological data for this isomer is often sparse compared to its parent compounds, we treat it as a high-hazard permeator. The methoxy substituent increases electron density, potentially altering metabolic activation, while the bromine atom facilitates rapid transdermal absorption.
Part 1: The PPE Matrix (Barrier Integrity)
Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated thiophenes. These compounds can permeate standard 4-mil nitrile in <5 minutes.
| Protection Zone | Recommended Equipment | Technical Justification (Causality) |
| Hand Protection (Primary) | Laminate Film (Silver Shield/4H) | Zero-Permeation Rule: Halogenated heterocycles degrade nitrile rubber. Laminate provides >4hr breakthrough time. |
| Hand Protection (Secondary) | 5-8 mil Nitrile (Outer Layer) | Dexterity & Grip: Worn over the laminate glove to prevent snagging and provide grip (laminate is slippery). |
| Respiratory | Fume Hood (Engineering Control) | Vapor Density: Thiophene vapors are heavier than air (approx. 6.6x). They accumulate in "dead zones." N95 masks are useless against organic vapors. |
| Ocular | Chemical Goggles (Indirect Vent) | Lachrymator Potential: Safety glasses allow vapor entry from the side. Goggles seal the ocular cavity against irritating fumes. |
| Body | Tyvek® Lab Coat or Apron | Absorption Block: Cotton lab coats absorb liquids, holding the toxin against the skin. Tyvek repels splashes. |
Part 2: Operational Workflow (The "Closed Loop" Protocol)
This protocol minimizes the "Open-Air Time"—the duration the chemical is exposed to the lab environment.
Phase 1: Preparation & Weighing
4-Bromo-2-methoxythiophene is often a low-melting solid or viscous liquid (MP ~20-25°C). This physical ambiguity requires a specific "Phase Check."
-
The Thermal Check: Before opening, inspect the vial. If it is a "slushy" solid, do not attempt to scrape it out.
-
Action: Warm the vial in a 30°C water bath or hold in a gloved hand for 2 minutes to fully liquefy. Transferring a liquid is safer and more precise than scraping a static-prone solid.
-
-
Static Control: If handling as a powder, use an ionizing anti-static gun. Thiophene derivatives are dielectric and will "jump" from spatulas, creating invisible dust contamination.
-
Taring: Tare your receiving flask inside the fume hood. Never transport an open container to a balance outside the hood.
Phase 2: The Transfer (Cannula vs. Syringe)
Avoid pouring. Pouring creates threads of liquid on the bottle neck (threads), which eventually contaminate the threads of the cap, creating a permanent exposure hazard for the next user.
-
Preferred Method: Syringe transfer with a long needle (16-18 gauge).
-
Technique:
-
Insert needle.
-
Draw liquid.
-
Wipe the needle with a Kimwipe soaked in acetone before removing it from the source bottle (inside the hood). This prevents a "drop trail" across your work surface.
-
Phase 3: Quenching & Decontamination
The sulfur atom makes this compound distinctively odorous and prone to sticking to glass.
-
The Oxidative Wash: Rinse all contaminated glassware (syringes, flasks) with a dilute Bleach (Sodium Hypochlorite) solution or Oxone® before removing them from the hood.
-
Chemistry: This oxidizes the sulfur (sulfide -> sulfoxide/sulfone), eliminating the stench and reducing biological activity.
-
Part 3: Engineering Controls & Visualization
The following diagram illustrates the decision logic for handling based on the physical state of the material.
Caption: Operational logic flow emphasizing the conversion of solid/slush material to liquid to minimize dust exposure risks.
Part 4: Emergency Response & Disposal
1. Spill Management
-
Small Spill (<5 mL): Cover with Vermiculite or activated carbon. Do not use paper towels (high surface area increases evaporation rate of toxic vapors).
-
Skin Contact:
-
Immediate Action: Wash with PEG-400 (Polyethylene Glycol) if available, followed by soap and water. PEG solubilizes hydrophobic organic bromides better than water alone.
-
Observation: Monitor for delayed erythema (redness) which may appear 12-24 hours later.
-
2. Waste Disposal (Halogenated Segregation)
-
Classification: Halogenated Organic Solvent Waste.
-
Critical Rule: Do NOT mix with acid waste streams.
-
Reasoning: Acidic conditions can potentially cleave the methoxy group or generate HBr gas if moisture is present.
-
-
Incineration Note: This compound must be incinerated at high temperatures (>1100°C) with scrubber systems to capture HBr and SOx byproducts. Ensure your waste contractor is aware of the high sulfur/halogen content.
References
-
PubChem. (n.d.). 4-Bromo-2-methoxythiophene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
